1-(1-benzyltetrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(1-benzyltetrazol-5-yl)-N-methylmethanamine, also known as BZT-5AM, is a chemical compound that has been gaining attention in scientific research. This compound belongs to the class of tetrazole-based drugs and has shown promising results in various studies. In
Scientific Research Applications
Role in Click Chemistry
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
DNA Synthesis
Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Formation of Stable Metallic Compounds
Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Synthesis of Novel Heterocycles
The synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile has been described . These compounds were obtained in good yields and were characterized using 1H NMR, 13C NMR, FTIR and HRMS spectral data .
Antitumor Activity
The new compounds synthesized from 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine were evaluated for their potential in vitro antitumor activity against four human cancer cell lines (MCF-7, CaCO2, HeLa and SkBr3) by MTT assay . The most potent compounds show good activity (IC50 values) relative to 5-fluorouracil, with potential to be antitumor agents .
Inhibition of MEK-1 Enzyme
The best performing three compounds were evaluated for in silico analysis on the PharmMapper web server, and the human mitogen-activated protein kinase 1 (MEK-1) enzyme was recognized as the main target protein . MEK-1 inhibition by these compounds was further confirmed by the docking study to corroborate the target .
Role in the Synthesis of β-Carbolines
The 3-(1H-tetrazol-5-yl)-β-carbolines stood out as the most active compounds, with values of half-maximal inhibitory concentration (IC50) ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma HCT116 and HT29 cell lines . The results also revealed a mechanism of action independent of the p53 pathway .
Reactivity Similar to Aromatic Compounds
The 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .
Mechanism of Action
Target of Action
Tetrazoles, which include 1-(1-benzyltetrazol-5-yl)-n-methylmethanamine, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are found in various clinical drugs, including losartan, cefazolin, and alfentanil .
Mode of Action
It’s known that tetrazoles interact with their targets by mimicking the carboxylic acid functional group . This allows them to bind to the same receptors and exert similar physiological effects .
Biochemical Pathways
Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids , it can be inferred that they may affect similar biochemical pathways.
Pharmacokinetics
Tetrazoles are known to offer a more appreciative pharmacokinetic profile , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may have favorable ADME properties.
Result of Action
Some tetrazole derivatives have shown a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .
Action Environment
It’s known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may also exhibit similar stability characteristics.
properties
IUPAC Name |
1-(1-benzyltetrazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-11-7-10-12-13-14-15(10)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRZUXAKVDDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyltetrazol-5-yl)-N-methylmethanamine | |
CAS RN |
1250980-13-2 |
Source
|
Record name | [(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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